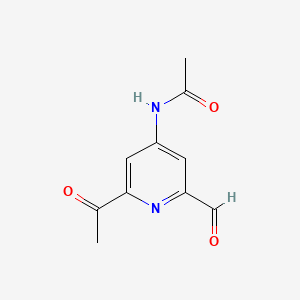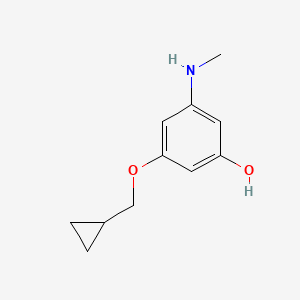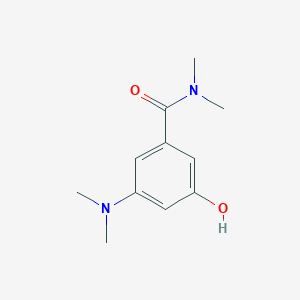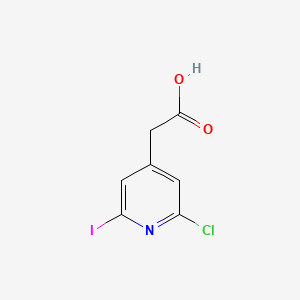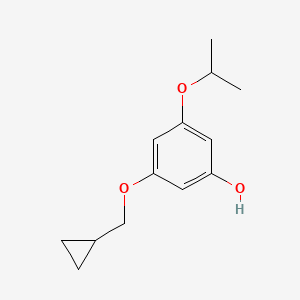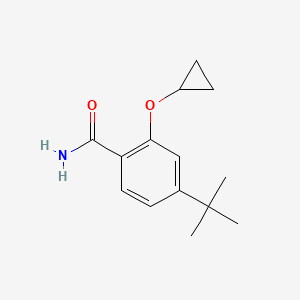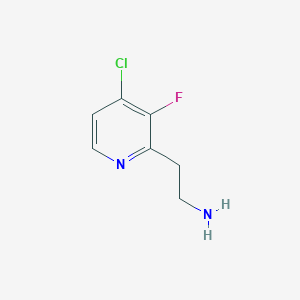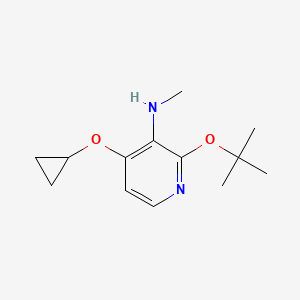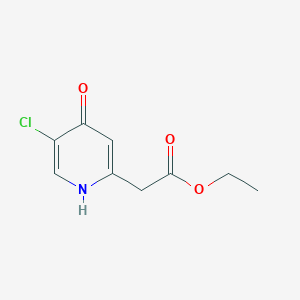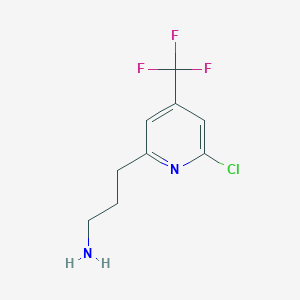
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.236 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to an aniline ring. It is a derivative of aniline and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-5-fluoroaniline with dimethyl sulfate or dimethyl carbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Another method involves the direct methylation of 2-cyclopropoxy-5-fluoroaniline using formaldehyde and formic acid under acidic conditions. This reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropoxy-5-fluoroaniline
- 2-Cyclopropoxy-5-fluoro-N,N-diethylamine
- 2-Cyclopropoxy-5-chloro-N,N-dimethylaniline
Uniqueness
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the aniline ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clave InChI |
GETLWYILGSCLNF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



